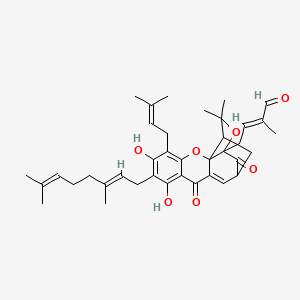
Isogambogenin
描述
Isogambogenin is a naturally occurring compound found in the resin of Garcinia hanburyi, a tropical plant native to Southeast Asia. This compound belongs to the class of caged polyprenylated xanthones, which are known for their diverse biological activities. This compound has garnered significant attention due to its potent anticancer, anti-inflammatory, and antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isogambogenin typically involves the extraction of the resin from Garcinia hanburyi. The resin is then subjected to various chromatographic techniques to isolate and purify this compound. The specific synthetic routes and reaction conditions for this compound are complex and involve multiple steps, including oxidation, reduction, and cyclization reactions.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction of the resin from Garcinia hanburyi trees. The resin is collected by making incisions in the bark of the tree and allowing the milky yellow resinous gum to exude. This resin is then processed to isolate this compound using advanced chromatographic techniques.
化学反应分析
Types of Reactions: Isogambogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds with potentially different properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities.
科学研究应用
Isogambogenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of novel xanthone derivatives with potential pharmaceutical applications.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties. It has shown promise in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models.
Industry: Utilized in the development of natural dyes and varnishes due to its vibrant yellow color.
作用机制
The mechanism of action of isogambogenin involves its interaction with multiple molecular targets and pathways. It exerts its effects by:
Inhibiting Cell Proliferation: this compound induces cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antibacterial Activity: this compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to bacterial cell death.
相似化合物的比较
Isogambogenin is structurally similar to other caged polyprenylated xanthones, such as:
Gambogic Acid: Known for its potent anticancer activity, but with higher toxicity compared to this compound.
Gambogenic Acid: Exhibits similar anticancer properties but differs in its specific molecular targets and pathways.
Morellic Acid: Another xanthone derivative with notable anti-inflammatory and anticancer activities.
Uniqueness of this compound: this compound stands out due to its balanced profile of biological activities and relatively lower toxicity compared to other similar compounds. Its unique structural features contribute to its diverse range of applications in scientific research and industry.
属性
IUPAC Name |
(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O7/c1-21(2)10-9-11-23(5)13-15-26-31(40)27(14-12-22(3)4)34-30(32(26)41)33(42)28-18-25-19-29-36(7,8)45-37(35(25)43,38(28,29)44-34)17-16-24(6)20-39/h10,12-13,16,18,20,25,29,40-41H,9,11,14-15,17,19H2,1-8H3/b23-13+,24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPSMUUXSFJTAR-OENTUMBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C=O)CC=C(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)C/C=C(\C)/C=O)CC=C(C)C)O)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















